molecular formula C14H16N2O3 B2596036 N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide CAS No. 2411270-12-5

N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide

Cat. No.: B2596036
CAS No.: 2411270-12-5
M. Wt: 260.293
InChI Key: FIPDQLSCOHSRQT-UHFFFAOYSA-N
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Description

N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide typically involves the reaction of 6-methoxyindole with an appropriate epoxide and carboxamide precursor. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce diols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, influencing cellular processes such as apoptosis and cell proliferation . The oxirane ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide:

    N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]oxirane-2-carboxamide: A fluorinated analog with potentially different reactivity and biological properties.

Uniqueness

N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide is unique due to the presence of both the methoxy group on the indole ring and the oxirane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-18-10-2-3-11-9(7-16-12(11)6-10)4-5-15-14(17)13-8-19-13/h2-3,6-7,13,16H,4-5,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPDQLSCOHSRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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